molecular formula C25H28N6O3S B11230293 4-[1-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one

4-[1-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11230293
M. Wt: 492.6 g/mol
InChI Key: HMHKFCXOVZGHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(4-METHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazine ring fused with a triazole ring, and it contains a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-METHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves multiple steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is attached through nucleophilic substitution reactions, often using halogenated intermediates.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzoxazine and triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated intermediates, nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted benzoxazine and triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[1-(4-METHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through the inhibition or activation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(4-METHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE: is similar to other benzoxazine and triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, including the benzoxazine ring, triazole ring, and phenylpiperazine moiety. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H28N6O3S

Molecular Weight

492.6 g/mol

IUPAC Name

4-[1-[4-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]-1,4-benzoxazin-3-one

InChI

InChI=1S/C25H28N6O3S/c1-18(31-20-10-6-7-11-21(20)34-16-22(31)32)24-26-27-25(28(24)2)35-17-23(33)30-14-12-29(13-15-30)19-8-4-3-5-9-19/h3-11,18H,12-17H2,1-2H3

InChI Key

HMHKFCXOVZGHLT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)N2CCN(CC2)C3=CC=CC=C3)N4C(=O)COC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.